molecular formula C12H13Cl2NO2S B4845659 2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE

2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE

Cat. No.: B4845659
M. Wt: 306.2 g/mol
InChI Key: PNGWMLILUJSXSZ-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a thiazine ring, which are linked through an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate reagent to form the dichlorophenoxy intermediate.

    Thiazine Ring Formation: The intermediate is then reacted with a thiazine precursor under specific conditions to form the thiazine ring.

    Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiazine ring through an ethanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a bioactive compound.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-PROPANONE: Similar structure with a propanone linkage instead of ethanone.

    2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-BUTANONE: Similar structure with a butanone linkage.

Uniqueness

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-1-(1,4-THIAZINAN-4-YL)-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2S/c13-9-1-2-11(10(14)7-9)17-8-12(16)15-3-5-18-6-4-15/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGWMLILUJSXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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